
Androst-5-ene-3,6,17-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androst-5-ene-3,6,17-triol: is a steroidal compound with the molecular formula C19H30O3 . It is a triol, meaning it contains three hydroxyl groups (-OH) attached to its steroid backbone. This compound is part of the androstane family and is structurally related to other androstene steroids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of androst-5-ene-3,6,17-triol typically involves multiple steps starting from simpler steroid precursors. One common method involves the hydroxylation of androst-5-ene-3,17-dione at the 6th position. This can be achieved using reagents such as osmium tetroxide (OsO4) followed by reduction with sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar hydroxylation and reduction reactions. The process is optimized for yield and purity, often involving chromatographic purification steps to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Androst-5-ene-3,6,17-triol can undergo oxidation reactions to form ketones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents such as tosyl chloride (TsCl) for converting hydroxyl groups to tosylates, which can then be substituted with nucleophiles.
Major Products:
Oxidation: Formation of androst-5-ene-3,6,17-trione.
Reduction: Formation of this compound derivatives with reduced double bonds.
Substitution: Formation of various substituted androst-5-ene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Androst-5-ene-3,6,17-triol is used as an intermediate in the synthesis of other steroidal compounds. Its unique structure allows for the exploration of various chemical transformations.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a precursor to other biologically active steroids.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and neuroprotective effects. It is also studied for its role in hormone regulation and metabolism.
Industry: In the pharmaceutical industry, this compound is used in the development of steroid-based drugs. Its derivatives are explored for various medicinal properties.
Wirkmechanismus
Androst-5-ene-3,6,17-triol exerts its effects through interactions with steroid hormone receptors and enzymes involved in steroid metabolism. It can modulate the activity of nuclear hormone receptors, influencing gene expression and cellular responses. The compound’s hydroxyl groups play a crucial role in its binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Androst-5-ene-3,17-diol: A related compound with hydroxyl groups at the 3rd and 17th positions.
Androst-5-ene-3,7,17-triol: Another triol with hydroxyl groups at the 3rd, 7th, and 17th positions.
Androst-5-ene-3,11,17-triol: A triol with hydroxyl groups at the 3rd, 11th, and 17th positions.
Uniqueness: Androst-5-ene-3,6,17-triol is unique due to the specific placement of its hydroxyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with enzymes and receptors, making it valuable for targeted research and therapeutic applications.
Eigenschaften
Molekularformel |
C19H30O3 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h11-14,17,20-22H,3-10H2,1-2H3/t11?,12-,13-,14-,17?,18+,19-/m0/s1 |
InChI-Schlüssel |
NIDCVAGWUPRSFF-JIOOIZBISA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CC(=C4[C@@]3(CCC(C4)O)C)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CC(=C4C3(CCC(C4)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


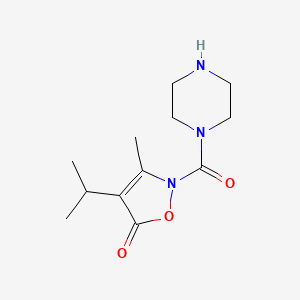
![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13793481.png)
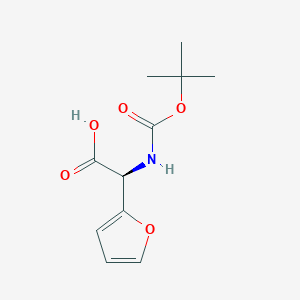
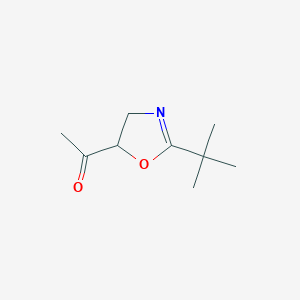
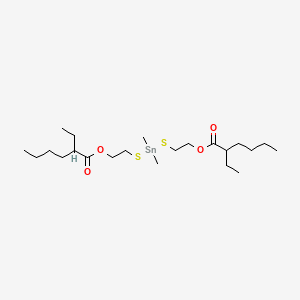
![4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol](/img/structure/B13793493.png)
![2,8,10-Trioxa-5-azadodecanoic acid, 5-[5-(acetylamino)-2-methoxy-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13793495.png)
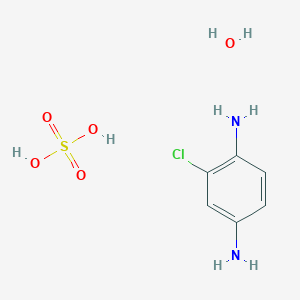
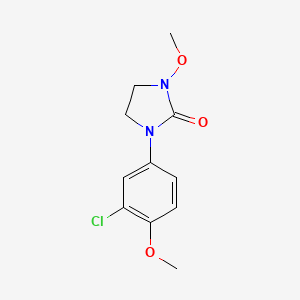
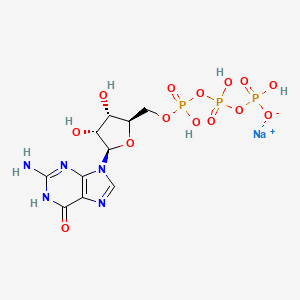
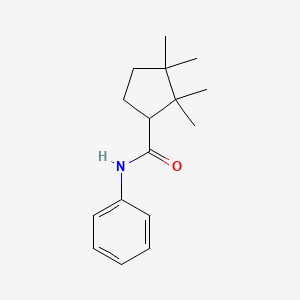

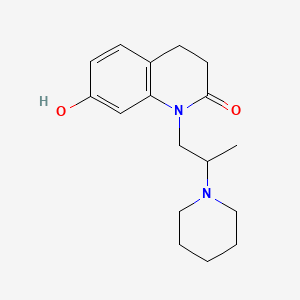
![1H,10H-Imidazo[1,2,3-ij]pteridin-10-one,2,3,5,6-tetrahydro-(9CI)](/img/structure/B13793537.png)
